MAO-B Selective Inhibition Profile vs. Clorgyline and Selegiline
3-(Quinoxalin-2-yl)prop-2-en-1-amine exhibits a unique and moderate MAO-B inhibition profile with an IC50 of 17,000 nM (17 μM), while showing negligible activity against MAO-A (IC50 > 100,000 nM) [1]. This translates to a >5.9-fold selectivity for MAO-B. In contrast, the classical MAO-A inhibitor clorgyline exhibits an IC50 of ~4.1 nM for MAO-A and ~63 nM for MAO-B [2], representing a ~15-fold selectivity for MAO-A. The selective MAO-B inhibitor selegiline (L-deprenyl) shows an IC50 of ~33 nM for MAO-B and ~1,400 nM for MAO-A [2], representing a ~42-fold selectivity for MAO-B. While selegiline is >500-fold more potent on MAO-B than 3-(Quinoxalin-2-yl)prop-2-en-1-amine, the target compound's distinct binding profile and moderate potency may be advantageous in assays where high-affinity inhibition is not desired, or as a novel chemical starting point for scaffold-hopping exercises.
| Evidence Dimension | MAO-A and MAO-B Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 17 μM; MAO-A IC50 > 100 μM |
| Comparator Or Baseline | Clorgyline (MAO-A IC50 = 4.1 nM; MAO-B IC50 = 63 nM) and Selegiline (MAO-B IC50 = 33 nM; MAO-A IC50 = 1.4 μM) |
| Quantified Difference | Selectivity Index (MAO-B/MAO-A) >5.9 for target; Clorgyline ~15 (MAO-A selective); Selegiline ~42 (MAO-B selective). Target is ~500-fold less potent on MAO-B than selegiline. |
| Conditions | Inhibition of human MAO-A/B expressed in insect cell membranes, assessed by reduction in conversion of kynuramine to 4-hydroxyquinoline [REFS-1, REFS-2] |
Why This Matters
This compound serves as a low-potency, MAO-B-preferring control or a chemical biology probe in systems where high-affinity inhibition (e.g., by selegiline) would be confounded by off-target effects or complete enzyme inactivation.
- [1] BindingDB. (n.d.). BDBM50450822 (CHEMBL4216610) - Inhibition of human membrane bound MAO-A and MAO-B [Assay Data]. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 View Source
- [2] Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296. View Source
